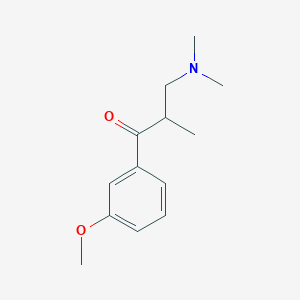

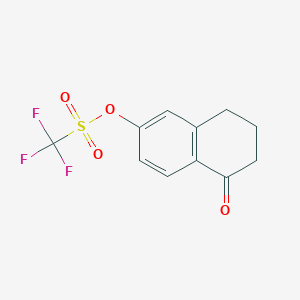

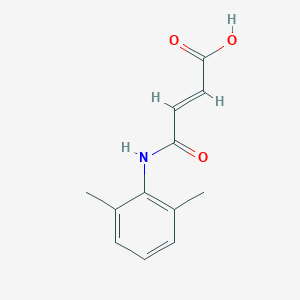

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid

Overview

Description

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is a compound that is structurally related to a class of aroylacrylic acids. These compounds are characterized by an aryl group attached to an acrylic acid moiety, which in this case is further modified by the presence of an amino group with two methyl substituents on the benzene ring. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for various biological activities, including antimicrobial and anticonvulsant properties .

Synthesis Analysis

The synthesis of related compounds typically involves the use of Michael addition reactions, where nucleophiles such as nitrogen, sulfur, or carbon nucleophiles are added to an α,β-unsaturated carbonyl compound. For instance, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been used as a starting material to prepare a series of heterocyclic compounds, including pyridazinones and thiazoles derivatives . Although the exact synthesis of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of aroylacrylic acids typically includes a conjugated system that can participate in various chemical reactions. The presence of the dimethylanilino group suggests potential for increased hydrophobic interactions and possibly an impact on the electronic distribution within the molecule, which could influence its reactivity and biological activity .

Chemical Reactions Analysis

Aroylacrylic acids can react with various nucleophiles under Michael addition conditions. For example, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with aliphatic thiols to form stable fluorescent thiol adducts, which can be used for the spectrophotometric and fluorimetric determination of thiol-containing drugs . This suggests that 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid could potentially undergo similar reactions with nucleophiles, leading to the formation of novel adducts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid are not directly reported, related compounds have been shown to possess properties that make them suitable for biological activity studies. For example, the novel isomeric forms of 4[(dimethylphenyl)amino]-4-oxobut-2-enoic acid have been evaluated for anticonvulsant activity, and their median lethal doses (LD50) were determined, indicating their relative safety at certain doses . The physical properties such as solubility, melting point, and stability of these compounds are important for their practical application in biological assays and pharmaceutical formulations.

Scientific Research Applications

Synthesis and Structural Insights

The derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid have been identified as valuable building blocks in synthesizing biologically active compounds. An efficient synthesis protocol utilizing microwave assistance and ytterbium triflate catalyst has been developed, highlighting the compound's utility in rapid and high-yield preparation of target acids from various (hetero)aromatic ketones (Tolstoluzhsky et al., 2008).

Furthermore, the compound's role as a precursor in synthesizing a series of novel heterocyclic candidates via Michael Addition has been demonstrated. This process involves interaction with nitrogen, sulfur, and carbon nucleophiles under specific conditions, leading to the creation of new pyridazinones, thiazoles derivatives, and other heterocycles with investigated antimicrobial activities (El-Hashash et al., 2014).

Biological and Chemical Applications

The antimicrobial potential of novel heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid has been explored. These compounds, synthesized via Aza–Michael addition and subsequent reactions, exhibit promising antibacterial activities, indicating the compound's significance in developing new antibacterial agents (El-Hashash et al., 2015).

Safety And Hazards

properties

IUPAC Name |

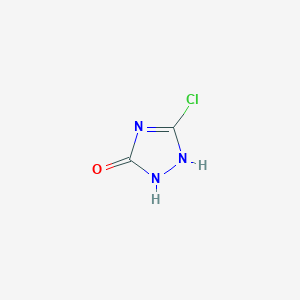

(E)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIUUKLMBSBKIT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)